5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Overview
Description
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one is a cyclic acetal compound known for its unique chemical structure and properties. It is a versatile compound used in various scientific and industrial applications, particularly in the field of biomaterials and polymer chemistry. The compound’s structure consists of a dioxane ring with an ethyl and a hydroxymethyl group attached, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one typically involves the reaction of trimethylolpropane with dimethyl carbonate, followed by thermal cyclization . This method is favored due to its efficiency and the mild reaction conditions required.
Industrial Production Methods: In industrial settings, the compound is produced through a similar process, with an emphasis on scalability and cost-effectiveness. The use of enzymatic reactions to facilitate the synthesis has also been explored, providing an environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is employed in the development of biomaterials for tissue engineering and drug delivery systems
Industry: The compound is used in the production of coatings, adhesives, and other polymer-based materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one involves its ability to form stable acetal linkages, which contribute to its functionality in various applications. In biological systems, the compound can interact with cellular components, facilitating the delivery of therapeutic agents or supporting tissue regeneration . The molecular targets and pathways involved include interactions with proteins, nucleic acids, and cellular membranes, depending on the specific application.
Comparison with Similar Compounds
- 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane
- 5-Ethyl-1,3-dioxane-5-methanol
- 2,2-Dimethyl-1,3-dioxolane derivatives
Comparison: Compared to similar compounds, 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one is unique due to its specific ring structure and functional groups, which provide distinct reactivity and stability. Its ability to form stable acetal linkages makes it particularly valuable in the synthesis of polymers and biomaterials .
Properties
IUPAC Name |
5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-7(3-8)4-10-6(9)11-5-7/h8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLQSQVSYJHWHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(=O)OC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453353 | |
Record name | 5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38802-97-0 | |
Record name | 5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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